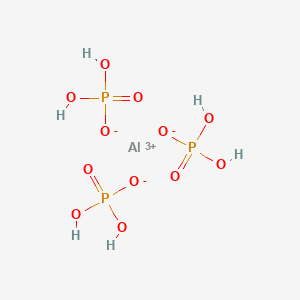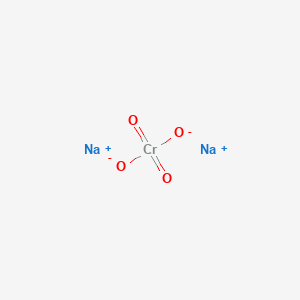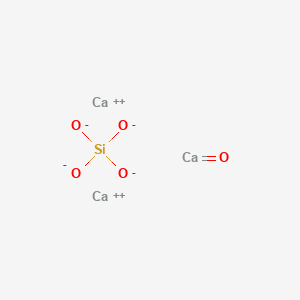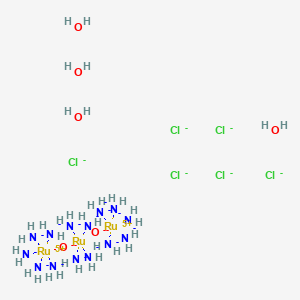
Lead tin trioxide
Vue d'ensemble
Description
Lead tin trioxide (PbSnO3) is a compound with the molecular formula O3PbSn . It has a molecular weight of 374 g/mol . It is also known by other names such as Lead stannate and Lead (II) stannate .
Molecular Structure Analysis
The molecular structure of Lead tin trioxide is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching . This information is only displayed if the substance is well-defined, its identity is not claimed confidential and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .
Chemical Reactions Analysis
The facile oxidation of Sn 2+ to Sn 4+ poses an inherent challenge that limits the efficiency and stability of tin-lead mixed (Sn−Pb) perovskite solar cells (PSCs) .
Physical And Chemical Properties Analysis
Lead tin trioxide has a molecular weight of 374 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 . Its Exact Mass is 375.86360 g/mol and its Monoisotopic Mass is also 375.86360 g/mol . Its Topological Polar Surface Area is 3 Ų . It has a Heavy Atom Count of 5 . Its Formal Charge is 0 . Its Complexity is 0 . It has an Isotope Atom Count of 0 . It has a Defined Atom Stereocenter Count of 0 and an Undefined Atom Stereocenter Count of 0 . It has a Defined Bond Stereocenter Count of 0 and an Undefined Bond Stereocenter Count of 0 . It has a Covalently-Bonded Unit Count of 5 .
Applications De Recherche Scientifique
Application in Perovskite Solar Cells
Specific Scientific Field
Energy & Environmental Science
Summary of the Application
Lead tin trioxide is used in the development of perovskite solar cells (PSCs), which are low-cost, flexible, and high-efficiency photovoltaic devices .
Methods of Application or Experimental Procedures
The formation of molecular iodine (I2) within the perovskite layer on device longevity is a significant factor. In lead-based perovskites, the formation of I2 is detrimental to both the photovoltaic performance of PSCs and the long-term stability .
Results or Outcomes
The formation of I2 has a significant additional impact on the stability and function of all other elements of the PSC structure including the conductive metal oxide, metal electrode, and charge transport layers (CTLs) .
Application in Light-Emitting Devices
Specific Scientific Field
Chemical Science
Summary of the Application
Lead tin trioxide is used in the development of light-emitting devices .
Methods of Application or Experimental Procedures
The scope of Lead tin trioxide has been extended towards light-emitting devices, photodetectors, or detectors .
Results or Outcomes
The toxicity of lead (Pb) element in perovskite compositions limits their applications. Therefore, a tremendous research effort on replacing is underway .
Application in Reducing Toxicity of Lead
Specific Scientific Field
Optical and Quantum Electronics
Summary of the Application
Lead tin trioxide is used in the development of a lead–tin laminated perovskite solar cell, which can obviously reduce the toxicity of lead .
Methods of Application or Experimental Procedures
The ultimate goal is to study the factors that affect the performance of the device .
Results or Outcomes
The introduction of a lead–tin laminated perovskite solar cell can obviously reduce the toxicity of lead .
Application in Gas Sensors
Summary of the Application
Lead tin trioxide is used in the development of gas sensors .
Methods of Application or Experimental Procedures
The development of gas sensors using Lead tin trioxide involves the study of factors that influence their structural designs .
Results or Outcomes
The use of Lead tin trioxide in gas sensors has shown promising results in various fields .
Application in Energy-Related Devices
Specific Scientific Field
Energy Science
Summary of the Application
Lead tin trioxide is used in the development of energy-related devices .
Methods of Application or Experimental Procedures
The development of energy-related devices using Lead tin trioxide involves the study of factors that influence their structural designs .
Results or Outcomes
The use of Lead tin trioxide in energy-related devices has shown promising results in various fields .
Application in Soldering
Specific Scientific Field
Materials Science
Summary of the Application
Lead tin trioxide is used in the development of tin-lead solder .
Methods of Application or Experimental Procedures
Tin-lead solder is an alloy made from a combination of tin (Sn) and lead (Pb), with the most common ratio being 63% tin and 37% lead .
Results or Outcomes
The use of Lead tin trioxide in tin-lead solder has shown promising results in various fields .
Application in Catalysis
Summary of the Application
Lead tin trioxide is used in the development of catalysts .
Methods of Application or Experimental Procedures
The exploitation of Lead tin trioxide in nanosheet form provides potential advantages in many of these fields because the 2D structures have high surface area and preferentially exposed facets .
Results or Outcomes
The use of Lead tin trioxide in catalysts has shown promising results in various fields .
Application in Sensing
Summary of the Application
Lead tin trioxide is used in the development of sensors .
Results or Outcomes
The use of Lead tin trioxide in sensors has shown promising results in various fields .
Application in Electrochromic Devices
Summary of the Application
Lead tin trioxide is used in the development of electrochromic devices .
Methods of Application or Experimental Procedures
The development of electrochromic devices using Lead tin trioxide involves the study of factors that influence their structural designs .
Results or Outcomes
The use of Lead tin trioxide in electrochromic devices has shown promising results in various fields .
Orientations Futures
Lead, Tin, and Lead/Tin Perovskite Solar Cells are a promising photovoltaic technology . The current focus lies on the commercialization of perovskite solar cell technology and the issues encountered while ensuring and balancing high efficiency, stability, and eco-friendliness in the photovoltaic community . The future directions and the commercial feasibility of perovskite photovoltaic technologies are being explored .
Relevant Papers
A paper titled “Recovery of Pure Lead-Tin Alloy from Recycling Spent Lead-Acid Batteries” presents an innovative method for the fire refining of lead, which enables the retention of tin contained in lead from recycled lead–acid batteries . The proposed method uses aluminium scrap to remove impurities from the lead, virtually leaving all of the tin in it . The results of the conducted experiments indicate the high efficiency of the proposed method, which obtained a pure Pb-Sn alloy . This alloy is an ideal base material for the production of battery grids . This research was carried out on an industrial scale, which confirms the possibility of facile implementation of the method in almost every lead–acid battery recycling plant in the world .
Another paper titled “Mechanism of Tin Oxidation and Stabilization by Lead Substitution in …” discusses the mechanism of tin oxidation and its stabilization by lead substitution .
Propriétés
IUPAC Name |
lead(2+);oxygen(2-);tin(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Pb.Sn/q3*-2;+2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOKPANHZRKTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sn+4].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3PbSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015523 | |
| Record name | Lead tin trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead tin trioxide | |
CAS RN |
12036-31-6 | |
| Record name | Lead tin oxide (PbSnO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead tin oxide (PbSnO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead tin trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead tin trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)





